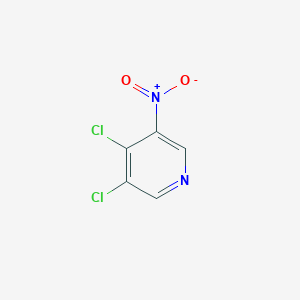

3,4-Dichloro-5-nitropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dichloro-5-nitropyridine is a chemical compound that is used in the synthesis of potent and selective stearoyl-CoA desaturase (SCD) inhibitors . It is also used in the preparation of Rho-Kinase inhibitors displaying antihypertensive activity . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

The synthesis of nitropyridine derivatives involves a process where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This process has been used in the preparation of nitropyridine derivatives of Formula (I) and its salt and precursors such as halogenated amino pyridines .

Molecular Structure Analysis

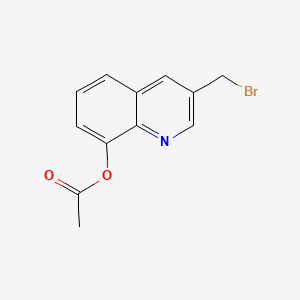

The molecular formula of 3,4-Dichloro-5-nitropyridine is C5H2Cl2N2O2 . The structure of this compound includes a pyridine ring with two chlorine atoms and a nitro group attached to it .

Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dichloro-5-nitropyridine is 192.98 g/mol . It has a topological polar surface area of 58.7 Ų . The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Nitropyridines

- Summary of Application: Nitropyridines, including 3,4-Dichloro-5-nitropyridine, are used in the synthesis of various organic compounds. They are produced by reacting pyridine and substituted pyridines with N2O5 in an organic solvent .

- Methods of Application: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

- Results or Outcomes: This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Application 2: Nonlinear Optics

- Summary of Application: Nitropyridines are used in the development of materials for nonlinear optics .

- Methods of Application: A potentially useful organic adduct compound, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), has been synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .

- Results or Outcomes: The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

Application 3: Synthesis of Imidazopyridines

- Summary of Application: Nitropyridines are used in the synthesis of imidazopyridines .

- Methods of Application: From 4-aminopyridine, imidazopyridines have been synthesized .

- Results or Outcomes: This method provides a new pathway for the synthesis of imidazopyridines .

Application 4: Synthesis of 2-Substituted-5-Nitropyridines

- Summary of Application: Nitropyridines are used in the synthesis of 2-substituted-5-nitropyridines .

- Methods of Application: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .

- Results or Outcomes: This method provides a new pathway for the synthesis of 2-substituted-5-nitropyridines .

Application 5: Synthesis of Diaminopurines

- Summary of Application: Nitropyridines are used in the synthesis of diaminopurines .

- Methods of Application: The specific methods of application are not provided in the source. However, typically, nitropyridines are reacted with other compounds to form diaminopurines .

- Results or Outcomes: The specific results or outcomes are not provided in the source. However, typically, the reaction yields diaminopurines, which are important compounds in organic chemistry .

Application 6: Pharmacokinetics and Medicinal Chemistry

- Summary of Application: Nitropyridines are studied in the field of pharmacokinetics and medicinal chemistry .

- Methods of Application: The specific methods of application are not provided in the source. However, typically, the properties of nitropyridines are studied in relation to their potential use in medicine .

- Results or Outcomes: The specific results or outcomes are not provided in the source. However, typically, these studies provide valuable information about the potential medicinal uses of nitropyridines .

Safety And Hazards

Zukünftige Richtungen

The synthesis of nitropyridines, including 3,4-Dichloro-5-nitropyridine, has been a subject of research due to their importance in various fields. Future directions could involve exploring more efficient synthesis methods and investigating the potential applications of these compounds in different areas .

Eigenschaften

IUPAC Name |

3,4-dichloro-5-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVPLFVLCXIYHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474398 |

Source

|

| Record name | 3,4-DICHLORO-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-5-nitropyridine | |

CAS RN |

56809-84-8 |

Source

|

| Record name | 3,4-DICHLORO-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)